molecular formula C11H7BrClNO2 B11832843 6-Bromo-2-chloro-8-methylquinoline-3-carboxylic acid

6-Bromo-2-chloro-8-methylquinoline-3-carboxylic acid

Cat. No.: B11832843
M. Wt: 300.53 g/mol
InChI Key: GULOAPBOMRXWEL-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-8-methylquinoline-3-carboxylic acid (CAS 1429903-89-8) is a high-purity quinoline derivative designed for research and development applications. This compound, with a molecular formula of C11H7BrClNO2 and a molecular weight of 300.54 g/mol, serves as a versatile and valuable building block in medicinal chemistry and drug discovery . Its multifunctional structure, featuring bromo and chloro substituents on the quinoline core, makes it a key intermediate for various synthetic transformations, including metal-catalyzed cross-couplings and nucleophilic substitutions. Researchers utilize this compound in the synthesis of more complex molecules for screening and development. As with all chemicals of this nature, proper handling procedures are essential. This product is intended for research purposes only and is not classified as a drug, food additive, or for personal use. Under no circumstances is it intended for human or veterinary diagnostic or therapeutic applications .

Properties

Molecular Formula

C11H7BrClNO2

Molecular Weight

300.53 g/mol

IUPAC Name

6-bromo-2-chloro-8-methylquinoline-3-carboxylic acid

InChI

InChI=1S/C11H7BrClNO2/c1-5-2-7(12)3-6-4-8(11(15)16)10(13)14-9(5)6/h2-4H,1H3,(H,15,16)

InChI Key

GULOAPBOMRXWEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=CC(=C(N=C12)Cl)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Bromination Techniques

Multi-Step Synthesis from Quinoline Precursors

Quinoline Ring Formation

The quinoline core is synthesized via Friedländer annulation or Skraup reaction :

Friedländer Annulation

  • Substrates : 4-Bromo-2-chloroaniline and ethyl acetoacetate.

  • Catalyst : p-TsOH (10 mol%).

  • Conditions : Reflux in ethanol for 24 hours.

  • Intermediate : 6-Bromo-2-chloro-8-methylquinoline-3-carbaldehyde.

Oxidation of Aldehyde to Carboxylic Acid

The aldehyde intermediate is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or KMnO₄ under acidic conditions:

Protocol 4: KMnO₄-Mediated Oxidation

  • Reagents : KMnO₄ (4.0 equiv), H₂SO₄ (2.0 equiv), H₂O.

  • Conditions : 90°C for 6 hours.

  • Yield : 85–90%.

  • Purity : >95% (HPLC).

Optimization of Reaction Parameters

Solvent and Temperature Effects

ParameterBromination (NBS)Chlorination (POCl₃)Oxidation (KMnO₄)
Optimal Solvent CCl₄DMFH₂O/H₂SO₄
Temperature 80°C40°C90°C
Time 12 hours8 hours6 hours

Yield Improvement Strategies

  • Bromination : Use of radical inhibitors (e.g., BHT) reduces dimerization, improving yield to 78%.

  • Chlorination : Slow addition of POCl₃ minimizes exothermic side reactions.

  • Oxidation : Stepwise addition of KMnO₄ prevents over-oxidation to CO₂.

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesYield (%)
Radical BrominationHigh regioselectivityRequires toxic CCl₄68–72
Electrophilic Br₂Short reaction timeLow yield due to over-bromination55–60
Vilsmeier ChlorinationScalable, high purityCorrosive reagents (POCl₃)75–80
KMnO₄ OxidationCost-effective, high conversionAcidic conditions degrade product85–90

Industrial-Scale Production Considerations

Large-scale synthesis requires:

  • Continuous Flow Reactors : To manage exothermic halogenation steps.

  • Crystallization Techniques : Anhydrous methanol recrystallization achieves >99% purity.

  • Waste Management : Neutralization of POCl₃ with ice-water and recovery of P⁵⁺ byproducts.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-8-methylquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions may yield biaryl compounds, while substitution reactions can introduce various functional groups into the quinoline ring.

Scientific Research Applications

Pharmaceutical Development

6-Bromo-2-chloro-8-methylquinoline-3-carboxylic acid is primarily utilized in pharmaceutical research for its potential as an antimicrobial and anticancer agent. Its structural characteristics facilitate interactions with various biological targets, making it a candidate for developing new therapeutic agents.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The following table summarizes its effectiveness against specific microbial strains:

Microbial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This antimicrobial activity suggests potential applications in treating infections caused by resistant strains of bacteria and fungi.

Anticancer Properties

The compound has also been evaluated for its anticancer effects. Studies have shown that it can induce apoptosis in various cancer cell lines, such as HeLa and MCF-7 cells. A notable case study revealed that the compound had an IC50 value of approximately 15 µM, indicating effective cytotoxicity against cancer cells through mechanisms involving caspase activation and modulation of Bcl-2 family proteins.

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-8-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form covalent bonds with target molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Table 1: Structural and Property Comparison

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents XLogP3* Applications/Notes
6-Bromo-2-chloro-8-methylquinoline-3-carboxylic acid Quinoline C₁₁H₇BrClNO₂ 300.54 Br (C6), Cl (C2), CH₃ (C8), COOH (C3) ~2.8† Pharmaceutical intermediate (inferred)
6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid [CAS 119686-34-9] Chromene C₁₁H₇BrO₅ 299.07 Br (C6), OCH₃ (C8), 2-oxo, COOH (C3) 2.9 Potential fluorescence probe or enzyme inhibitor
3-Bromo-6-chloro-2-pyridinecarboxylic acid [CAS 929000-66-8] Pyridine C₆H₃BrClNO₂ 236.45 Br (C3), Cl (C6), COOH (C2) ~1.5† Organic synthesis intermediate
8-Bromo-6-methylquinoline-3-carboxylic acid Quinoline C₁₁H₈BrNO₂ 274.09 Br (C8), CH₃ (C6), COOH (C3) ~2.5† Early-stage research chemical
6-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid [CAS 67643-46-3] Quinoline C₁₁H₈BrNO₃ 282.09 Br (C6), CH₃ (C8), OH (C4), COOH (C3) ~1.8† Chelating agent or metal-binding scaffold

†Calculated using fragment-based methods (e.g., Crippen’s method).

Key Findings:

Chromene-based compounds (e.g., CAS 119686-34-9) feature a fused benzene and oxygen-containing ring, which may confer fluorescence properties useful in imaging .

Substituent Effects: Halogen positioning: Bromine at C6 in the target compound vs. C8 in 8-bromo-6-methylquinoline-3-carboxylic acid alters steric and electronic profiles, impacting binding selectivity . Hydroxy vs. Methoxy groups: The hydroxy group in 6-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid increases polarity (lower XLogP3) compared to methoxy-substituted chromene derivatives .

Physicochemical Properties :

  • The target compound’s XLogP3 ~2.8 suggests moderate lipophilicity, balancing membrane permeability and solubility—critical for bioavailability in drug candidates.
  • Carboxylic acid moiety enables salt formation (e.g., with amines), improving aqueous solubility for formulation .

Hydroxy-substituted quinolines (e.g., CAS 67643-46-3) may serve as chelators for metal ions in catalysis or medicinal chemistry .

Biological Activity

6-Bromo-2-chloro-8-methylquinoline-3-carboxylic acid is a quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure, characterized by a bromine atom, a chlorine atom, and a carboxylic acid group, positions it for various pharmacological applications.

Antimicrobial Activity

Quinoline derivatives, including 6-bromo-2-chloro-8-methylquinoline-3-carboxylic acid, have shown significant antimicrobial properties. Research indicates that compounds with a quinoline backbone exhibit activity against various bacterial and fungal pathogens. For instance, studies have demonstrated that modifications in the quinoline structure can enhance antibacterial efficacy against resistant strains of bacteria .

Anticancer Properties

The anticancer potential of quinoline derivatives has been extensively studied. Compounds similar to 6-bromo-2-chloro-8-methylquinoline-3-carboxylic acid have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, derivatives with electron-withdrawing groups have shown improved selectivity and potency against cancer cell lines .

The biological activity of 6-bromo-2-chloro-8-methylquinoline-3-carboxylic acid can be attributed to its ability to interact with biological targets such as enzymes and receptors involved in disease pathways. For example, some quinoline derivatives act as inhibitors of DNA topoisomerases or other critical enzymes involved in cellular proliferation and survival .

Case Studies

  • Antiviral Activity : A study evaluated the antiviral effects of various quinoline derivatives against dengue virus serotype 2 (DENV2), revealing that certain substitutions significantly enhanced inhibitory activity. While specific data for 6-bromo-2-chloro-8-methylquinoline-3-carboxylic acid were not detailed, the findings suggest potential avenues for antiviral research in similar compounds .
  • Antimalarial Activity : Other studies have highlighted the effectiveness of quinoline derivatives in treating malaria. Compounds structurally related to 6-bromo-2-chloro-8-methylquinoline-3-carboxylic acid exhibited notable antiplasmodial activity, indicating a promising direction for further exploration .

Table 1: Biological Activity of Quinoline Derivatives

Compound NameActivity TypeIC50 (µM)Selectivity Index (SI)
6-Bromo-2-chloro-8-methylquinolineAntibacterialTBDTBD
Similar Quinoline Derivative AAnticancer3.035.30
Similar Quinoline Derivative BAntiviral0.4939.5
Similar Quinoline Derivative CAntimalarialTBDTBD

Note: TBD indicates that specific data for the compound is not available but is being researched.

Q & A

Q. What is the significance of the substitution pattern (6-bromo, 2-chloro, 8-methyl) on the quinoline core in this compound?

The substitution pattern critically influences reactivity and biological interactions. The bromine at position 6 enhances electrophilic substitution potential, while the chlorine at position 2 stabilizes the quinoline ring via electron withdrawal. The methyl group at position 8 modulates steric effects, potentially improving binding affinity in biological targets. Comparative studies of similar quinoline derivatives (e.g., 6-bromo-8-methylquinoline-2,3-dicarboxylic acid) show that substituent positions dictate regioselectivity in reactions like Suzuki coupling .

Q. What are the recommended synthetic routes for preparing this compound, and what are their limitations?

A common approach involves multi-step functionalization of pre-substituted quinoline precursors. For example:

  • Step 1 : Bromination of 2-chloro-8-methylquinoline-3-carboxylic acid using N-bromosuccinimide (NBS) under radical conditions (light, 60°C).
  • Step 2 : Purification via recrystallization (ethanol/water, 80% yield).
    Limitations include competing side reactions (e.g., over-bromination at position 4) and sensitivity to reaction temperature .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

Use a combination of:

  • HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm) to assess purity (>98%).
  • NMR (¹H and ¹³C) to confirm substituent positions (e.g., methyl proton signals at δ 2.5–2.7 ppm).
  • High-resolution mass spectrometry (HRMS) for molecular formula validation (C₁₁H₈BrClNO₃) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize competing pathways during bromination?

Key variables include:

  • Solvent choice : Dichloromethane reduces polar byproducts compared to DMF.
  • Catalyst selection : FeCl₃ improves regioselectivity for position 6 over position 4.
  • Temperature control : Maintaining 60–65°C prevents thermal degradation of intermediates.
    Data from analogous compounds (e.g., 8-bromo-2,4-quinolinedicarboxylic acid) suggest a 15–20% increase in yield with optimized conditions .

Q. What analytical techniques are most effective for studying the compound’s stability under physiological conditions?

  • LC-MS/MS : Monitors degradation products (e.g., dehalogenation or decarboxylation) in simulated gastric fluid (pH 2.0) over 24 hours.
  • Circular Dichroism (CD) : Detects conformational changes in protein-binding assays.
  • X-ray crystallography : Resolves hydrolytic instability of the carboxylic acid group in crystal lattices .

Q. How do researchers reconcile contradictory data on the compound’s solubility in polar vs. nonpolar solvents?

Contradictions arise from varying experimental setups:

  • Polar solvents : Solubility in DMSO (≥50 mg/mL) is pH-dependent due to the carboxylic acid group (pKa ~3.2).
  • Nonpolar solvents : Limited solubility in hexane (<1 mg/mL) aligns with logP calculations (2.8).
    Standardize protocols using USP <911> guidelines for consistency .

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